molecular formula C17H13FN2O3S2 B324639 N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide

Cat. No.: B324639
M. Wt: 376.4 g/mol
InChI Key: PKGPOASHSQGTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a sulfonyl group, and a fluoroaniline moiety, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Synthesis of 4-fluoroaniline: This can be achieved through the nitration of fluorobenzene followed by reduction.

    Formation of sulfonyl chloride: The 4-fluoroaniline is then reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Coupling with thiophene carboxamide: The sulfonyl chloride is then coupled with 2-thiophenecarboxamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluoroaniline moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoroaniline and sulfonyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-thiophenecarboxamide
  • N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenecarboxamide
  • N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide

Uniqueness

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide is unique due to the presence of the fluoroaniline moiety, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C17H13FN2O3S2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H13FN2O3S2/c18-12-3-5-14(6-4-12)20-25(22,23)15-9-7-13(8-10-15)19-17(21)16-2-1-11-24-16/h1-11,20H,(H,19,21)

InChI Key

PKGPOASHSQGTDO-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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